Bis(2,4-dimethoxybenzyl)amine

Beschreibung

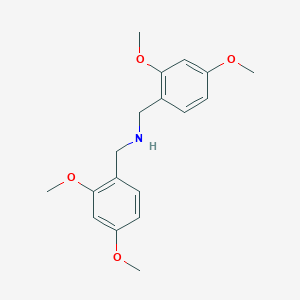

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-20-15-7-5-13(17(9-15)22-3)11-19-12-14-6-8-16(21-2)10-18(14)23-4/h5-10,19H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWMZVDEYOKQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174871 | |

| Record name | Bis(2,4-dimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20781-23-1 | |

| Record name | N-[(2,4-Dimethoxyphenyl)methyl]-2,4-dimethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20781-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4-dimethoxybenzyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020781231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4-dimethoxybenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4-dimethoxybenzyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2,4-dimethoxybenzyl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dimethoxybenzyl)amine is a secondary amine with significant applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 1-(2,4-dimethoxyphenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine[1] |

| Synonyms | N-(2,4-dimethoxybenzyl)(2,4-dimethoxyphenyl)methanamine, 2,2',4,4'-Tetramethoxydibenzylamine |

| CAS Number | 20781-23-1[1] |

| Molecular Formula | C₁₈H₂₃NO₄[1] |

| Molecular Weight | 317.38 g/mol |

| Chemical Structure | |

|

|

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Experimental Protocol |

| Appearance | Colorless to pale yellow crystals or oily liquid.[2] | Visual inspection of the purified substance at room temperature. |

| Melting Point | 40-45 °C[2] | See Protocol 1: Melting Point Determination. |

| Boiling Point | ~443.5 °C at 760 mmHg (Predicted) | See Protocol 2: Boiling Point Determination. |

| Solubility | Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[2] | See Protocol 3: Solubility Determination. |

| Density | ~1.103 g/cm³ (Predicted) | Determined by measuring the mass of a known volume of the substance. |

Experimental Protocols: Physical Properties

Protocol 1: Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.[3][4]

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Protocol 2: Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is inverted into it.[5]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5][6]

-

Heating: The side arm of the Thiele tube is gently heated, leading to uniform heating of the oil bath.[6]

-

Observation: The temperature at which a steady stream of bubbles emerges from the capillary tube is noted. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5][6]

Protocol 3: Solubility Determination

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of a solvent (e.g., 1 mL).[7][8]

-

Agitation: The mixture is vortexed or shaken to facilitate dissolution.

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane).[9]

Chemical Properties

The chemical properties of this compound are defined by its secondary amine functionality and the two dimethoxybenzyl groups.

| Property | Description | Experimental Protocol |

| Reactivity | Acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. Can undergo reactions typical of secondary amines, such as acylation and alkylation. | See Section 3.1: Synthesis. |

| Basicity (pKa) | Expected to be a weak base, similar to other aromatic amines. The methoxy groups may slightly influence the basicity. | Determined by potentiometric titration or spectrophotometric methods. |

| Biological Activity | Derivatives have been investigated for their ability to modulate enzyme activity. It has been noted to exhibit inhibitory effects on certain cytochrome P450 enzymes, which could have implications for drug metabolism.[10] | Enzyme inhibition assays would be the standard method to determine the IC50 value against specific cytochrome P450 isozymes. |

Synthesis

A common method for the synthesis of this compound involves the reductive amination of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine.

Experimental Protocol: Synthesis via Reductive Amination

-

Reaction Setup: 2,4-Dimethoxybenzaldehyde and 2,4-dimethoxybenzylamine are dissolved in a suitable solvent (e.g., methanol or dichloromethane).

-

Formation of Imine: The mixture is stirred at room temperature to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

| Technique | Key Features | Experimental Protocol |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, methylene protons, and the N-H proton. | See Protocol 4: NMR Spectroscopy. |

| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and methylene carbons. | See Protocol 4: NMR Spectroscopy. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C-N stretching, and C-O stretching. | See Protocol 5: Infrared Spectroscopy. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. | See Protocol 6: Mass Spectrometry. |

Experimental Protocols: Spectroscopic Analysis

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The obtained free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 5: Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. For an oily liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[11]

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[12]

-

Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.[13]

Protocol 6: Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[14]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[14]

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.[14]

Caption: Analytical workflow for the structural confirmation of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General: Avoid contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The inclusion of standardized experimental protocols offers a practical resource for the consistent and accurate characterization of this compound. The information presented herein is intended to support further research and development involving this versatile molecule.

References

- 1. This compound | C18H23NO4 | CID 88696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. docsity.com [docsity.com]

- 10. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]

- 11. webassign.net [webassign.net]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Potential Biological Activities of Bis(2,4-dimethoxybenzyl)amine Derivatives: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,4-dimethoxybenzyl)amine and its derivatives represent a class of organic compounds with emerging interest in medicinal chemistry. While research specifically focused on the biological activities of this compound derivatives is not extensively documented, the structural motif is present in a variety of molecules demonstrating significant pharmacological potential. This technical guide consolidates the available data on the biological activities of structurally related compounds, providing insights into potential therapeutic applications, summarizing quantitative data, detailing experimental methodologies, and visualizing key concepts. The primary activities observed for related structures include antimicrobial, anticancer, and enzyme inhibitory effects.

Introduction

The this compound scaffold, characterized by two 2,4-dimethoxy substituted benzyl groups attached to a central nitrogen atom, offers a unique three-dimensional structure that can be explored for various biological interactions. The methoxy groups can influence the molecule's lipophilicity and ability to form hydrogen bonds, which are critical for binding to biological targets.[1] While the parent compound, this compound, is primarily recognized for its utility as a protecting group in peptide synthesis and its potential interactions with cytochrome P450 enzymes, its derivatives and structurally similar molecules have shown promising biological activities.[2] This paper will delve into the reported cytotoxic, antimicrobial, and enzyme-inhibiting properties of compounds that share key structural features with this compound derivatives.

Potential Biological Activities

Anticancer and Cytotoxic Activity

Derivatives of structurally similar benzylamines have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, N,N'-Bis(2-hydroxybenzyl) ethylenediamine derivatives have been shown to exhibit concentration-dependent cytotoxic activity.[3] Studies on (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine have also indicated significant anticancer activity against leukemia and breast cancer cell lines, potentially through the modulation of enzymes or receptors involved in cell proliferation and apoptosis.[1]

A proposed general workflow for evaluating the cytotoxic activity of these compounds is outlined below.

Caption: A general workflow for the synthesis and cytotoxic evaluation of novel compounds.

Antimicrobial Activity

The benzylamine moiety is a common feature in various antimicrobial agents. Preliminary studies on (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine suggest it possesses activity against both Gram-positive and Gram-negative bacteria.[1] Furthermore, synthetic 1,3-bis(aryloxy)propan-2-amines have shown efficacy against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Fatty acid amides of 4-methoxybenzylamine have also been investigated as potent antimicrobial agents.[5] The mechanism of action is often attributed to the disruption of the bacterial cell membrane or inhibition of essential enzymes.[6]

The logical relationship for the development of these antimicrobial agents can be visualized as follows.

Caption: Logical flow for the development of novel antimicrobial agents from a core scaffold.

Enzyme Inhibition

The dimethoxybenzyl group can interact with hydrophobic pockets in enzymes, potentially leading to their inhibition.[1] Derivatives of (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine have been explored for their potential to inhibit enzymes like 5-HT₃ receptors or lipases by introducing sulfonamide or triazole moieties.[1] Additionally, various methoxy-substituted benzoin, benzil, and stilbenoid derivatives have been evaluated for their inhibitory activity against enzymes such as α-amylase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[7][8]

A simplified representation of a potential enzyme inhibition signaling pathway is shown below.

Caption: A simplified diagram of competitive enzyme inhibition.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound derivatives, the following tables summarize quantitative data for structurally related compounds to provide a comparative overview of potential activities.

Table 1: Cytotoxic Activity of Related Benzylamine Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (Lung Cancer) | IC50 | Not specified | [3] |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | MDA-MB-231 (Breast Cancer) | IC50 | Not specified | [3] |

| N,N'-Bis(5-bromo-2-hydroxybenzyl)ethylenediamine | PC3 (Prostate Cancer) | IC50 | Not specified | [3] |

| N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 11.6 µM | [9] |

| N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | LC50 | 8.79 µM | [9] |

Table 2: Antimicrobial Activity of Related Compounds

| Compound Class | Organism | Activity Metric | Value Range | Reference |

| 1,3-Bis(aryloxy)propan-2-amines | Gram-positive bacteria | MIC | 2.5–10 µg/ml | [4] |

| Fatty acid derived 4-methoxybenzylamides | E. coli, A. tumefaciens, Alternaria, Rhizopus | MIC & MKC | Not specified | [5] |

| Bis(4-aminopyridinium)alkanes (C10, C12) | E. coli, S. aureus, S. typhimurium | MIC | 31.2–62.5 µg/mL | [6] |

Table 3: Enzyme Inhibition by Related Methoxy-Substituted Compounds

| Compound Class | Target Enzyme | Activity | Reference |

| Methoxy benzoin/benzil/stilbenoid derivatives | α-amylase, α-glucosidase, tyrosinase, AChE, BChE | Similar activity to standards | [7][8] |

| (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine derivatives with sulfonamide/triazole | 5-HT₃ receptors, lipases | Potential inhibition | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments based on the available literature for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, PC3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

-

Bacterial Strain Preparation: Bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth medium to a specific optical density corresponding to a known cell concentration.

-

Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Enzyme Inhibition Assay (General Protocol)

-

Reagent Preparation: Prepare a buffer solution, the target enzyme solution, the substrate solution, and solutions of the test inhibitor at various concentrations.

-

Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), the enzyme, buffer, and test inhibitor (or vehicle control) are pre-incubated for a specific period.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate.

-

Detection: The rate of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The structural framework of this compound holds considerable promise for the development of novel therapeutic agents. While direct evidence of the biological activities of its derivatives is currently limited, the significant anticancer, antimicrobial, and enzyme inhibitory properties of structurally related compounds strongly suggest that this is a fruitful area for future investigation.

Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Broad-spectrum screening: Evaluating the cytotoxic activity against a wider panel of cancer cell lines and testing antimicrobial activity against a diverse range of pathogenic bacteria and fungi.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their biological effects.

-

Structure-activity relationship (SAR) studies: Systematically modifying the structure of the this compound scaffold to optimize potency and selectivity.

-

In vivo studies: Assessing the efficacy and safety of the most promising lead compounds in animal models of disease.

By pursuing these research avenues, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 2. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]

- 3. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial Activity of Bis(4-aminopyridinium) Compounds for Their Potential Use as Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ACG Publications - Molecular docking, synthesis and biological evaluation (enzyme inhibition, antimicrobial and antioxidant) of methoxy benzoin/benzil/stilbenoid derivatives [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Solubility of Bis(2,4-dimethoxybenzyl)amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Bis(2,4-dimethoxybenzyl)amine. Due to the limited availability of public quantitative data, this document outlines a detailed experimental protocol for determining its solubility in various common organic solvents. The methodologies provided are based on established practices for solubility assessment in the pharmaceutical and chemical industries.

Introduction to this compound

This compound is a secondary amine that sees significant use in organic synthesis, particularly as a protecting group for primary amines in peptide synthesis.[1] Its chemical structure, featuring two dimethoxybenzyl groups, influences its physical and chemical properties, including its solubility. A foundational understanding of its solubility is critical for its application in various synthetic protocols, enabling appropriate solvent selection for reactions, purification, and formulation.

Chemical Structure:

Qualitative Solubility Profile

General literature suggests that this compound is soluble in most common organic solvents.[2] This solubility is attributed to its relatively large organic structure with polar ether and amine functionalities.

Known Solvents:

-

Ethanol

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

While this qualitative information is useful for initial experimental design, quantitative data is essential for process optimization, reproducibility, and scaling.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | Data Pending | Data Pending | Shake-Flask |

| Ethanol | 25 | Data Pending | Data Pending | Shake-Flask |

| Isopropanol | 25 | Data Pending | Data Pending | Shake-Flask |

| Acetone | 25 | Data Pending | Data Pending | Shake-Flask |

| Ethyl Acetate | 25 | Data Pending | Data Pending | Shake-Flask |

| Dichloromethane | 25 | Data Pending | Data Pending | Shake-Flask |

| Chloroform | 25 | Data Pending | Data Pending | Shake-Flask |

| Toluene | 25 | Data Pending | Data Pending | Shake-Flask |

| Hexane | 25 | Data Pending | Data Pending | Shake-Flask |

| Acetonitrile | 25 | Data Pending | Data Pending | Shake-Flask |

| Tetrahydrofuran | 25 | Data Pending | Data Pending | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data Pending | Data Pending | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector and a suitable C18 column

Experimental Workflow

The overall workflow for the solubility determination is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of the Suspension:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a vial. The exact amount should be recorded.

-

Add a known volume of the selected organic solvent (e.g., 2 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the suspensions for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test different time points to confirm that the concentration in solution has reached a plateau.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification by HPLC-UV:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method (e.g., isocratic or gradient elution on a C18 column with a mobile phase of acetonitrile and water, with UV detection at a wavelength of maximum absorbance for the compound).

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the diluted sample filtrate and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility.

-

Application in Organic Synthesis: Amine Protection

A primary application of this compound is in the protection of primary amines, particularly in the context of peptide synthesis. The dimethoxybenzyl (DMB) groups can be attached to a primary amine, rendering it less nucleophilic and preventing it from participating in unwanted side reactions. The protecting group can be subsequently removed under specific conditions.

The logical relationship for the use of this compound as a protecting agent is illustrated below.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound and provided a detailed, robust experimental protocol for its quantitative determination. Accurate solubility data is paramount for the effective use of this reagent in research and development. The provided workflow for amine protection and deprotection illustrates a key application where solvent compatibility is crucial. It is recommended that researchers generate quantitative solubility data for their specific solvent systems to ensure the efficiency and reproducibility of their synthetic processes.

References

Bis(2,4-dimethoxybenzyl)amine mechanism of action in organic reactions.

An In-depth Technical Guide to the Mechanism and Application of Bis(2,4-dimethoxybenzyl)amine in Organic Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic protection and deprotection of reactive functional groups is paramount. The this compound, and its related monofunctional counterpart, serve as a versatile protecting group for primary amines. Its utility is rooted in its straightforward introduction via methods like reductive amination and its facile cleavage under either mild acidic or oxidative conditions. This dual-mode removal grants it valuable orthogonality, allowing for selective deprotection in the presence of other sensitive moieties. This guide details the core mechanisms of action, provides comprehensive experimental protocols, and presents quantitative data to inform methodological choices in complex synthetic routes.

Core Mechanism of Action: The DMB Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is a highly effective protecting group for primary amines. A primary amine can be protected with two DMB groups to form a this compound derivative. The core function of this protecting group is to temporarily mask the nucleophilicity and reactivity of a primary amine, allowing other chemical transformations to occur elsewhere in the molecule.

The key to the DMB group's utility lies in the electron-rich nature of its dimethoxy-substituted benzene ring. The two methoxy groups donate electron density into the ring, which in turn stabilizes the benzylic carbocation intermediate that forms during acid-catalyzed cleavage. This electronic effect makes the DMB group significantly more labile to acid than a standard benzyl (Bn) group and even the related p-methoxybenzyl (PMB) group.[1] This enhanced lability allows for its removal under very mild acidic conditions.

Furthermore, this electron-rich system is highly susceptible to oxidation, enabling an alternative, non-acidic deprotection pathway using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This provides a crucial orthogonal strategy in multi-step syntheses where acid-sensitive functional groups are present.[1][2]

Advantages of the DMB Protecting Group:

-

Acid Lability: Easily cleaved under mild acidic conditions (e.g., dilute trifluoroacetic acid), typically resulting in high yields of the deprotected amine.[2]

-

Orthogonality: The N-DMB bond is stable under basic conditions used to remove groups like Fmoc (9-fluorenylmethoxycarbonyl) and can be selectively cleaved in the presence of the more acid-stable Boc (tert-butoxycarbonyl) group.[1][2]

-

Oxidative Cleavage: Offers a neutral deprotection method using oxidizing agents like DDQ, providing an alternative to acid-based methods.[2]

-

Stability: DMB-protected amines are stable to a variety of reagents, including some reducing and oxidizing agents, as well as bases and nucleophiles.[3]

Reaction Mechanisms and Pathways

The lifecycle of the DMB protecting group involves two key stages: protection (installation) and deprotection (removal).

Protection of Primary Amines

The most common method for introducing the DMB group onto a primary amine is through reductive amination.[2] This process involves the reaction of the primary amine with 2,4-dimethoxybenzaldehyde to form a Schiff base (imine) intermediate, which is then reduced in situ by a hydride reducing agent to yield the secondary N-(2,4-dimethoxybenzyl)amine. To achieve the bis-protected amine, the reaction can be performed with two equivalents of the aldehyde.

Deprotection Mechanisms

The removal of the DMB group can be achieved through two primary pathways, providing synthetic flexibility.

A. Acid-Catalyzed Cleavage:

Under acidic conditions, such as with trifluoroacetic acid (TFA), the nitrogen atom of the protected amine is protonated.[4] The electron-donating methoxy groups on the benzyl ring facilitate the cleavage of the C-N bond, leading to the formation of a stable 2,4-dimethoxybenzyl carbocation and the release of the free primary amine.[5] To prevent the reactive carbocation from participating in side reactions, a scavenger like triisopropylsilane (TIS) or anisole is often added.[2]

B. Oxidative Cleavage:

Oxidative deprotection with an agent like DDQ proceeds through a single electron transfer (SET) mechanism.[6] The electron-rich DMB ring transfers an electron to DDQ, forming a radical cation, which is stabilized by the methoxy groups. Subsequent reaction with water and fragmentation releases the free amine and 2,4-dimethoxybenzaldehyde as a byproduct.[6] This method is particularly useful when acid-labile groups must be preserved.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of primary amines using the DMB group. Conditions may require optimization based on the specific substrate.

Table 1: Protection of Primary Amines

| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield |

|---|---|---|---|---|---|

| Reductive Amination | 2,4-Dimethoxybenzaldehyde, NaBH₃CN or NaBH(OAc)₃ | DCM, MeOH, or THF | Room Temp. | 4 - 12 | High |

| Alkylation | 2,4-Dimethoxybenzyl Chloride, Base (e.g., K₂CO₃, DIPEA) | DMF or ACN | Room Temp. - 60°C | 6 - 16 | Good to High |

Table 2: Deprotection of N-DMB Protected Amines

| Method | Reagents | Solvent | Temperature | Time (h) | Typical Yield |

|---|---|---|---|---|---|

| Acidic Cleavage | 10-50% TFA, Scavenger (e.g., TIS, Anisole) | DCM | 0°C to Room Temp. | 1 - 4 | High to Quantitative[3] |

| Oxidative Cleavage | DDQ (1.1-1.5 equiv) | DCM/H₂O (e.g., 18:1) | Room Temp. | 1 - 6 | High |

Detailed Experimental Protocols

Protocol 1: Protection via Reductive Amination

This protocol describes a general procedure for the N-protection of a primary amine using 2,4-dimethoxybenzaldehyde.

Materials:

-

Primary amine (1.0 equiv)

-

2,4-Dimethoxybenzaldehyde (1.1-2.2 equiv, depending on mono- or bis-alkylation desired)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-3.0 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine and 2,4-dimethoxybenzaldehyde in DCM.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add sodium triacetoxyborohydride portion-wise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the N-(2,4-dimethoxybenzyl)-protected amine.

Protocol 2: Deprotection via Acidic Cleavage

This protocol provides a method for removing the DMB group using trifluoroacetic acid.

Materials:

-

N-DMB-protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., Triisopropylsilane (TIS), 2.5-5% v/v)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-DMB-protected amine in DCM.

-

Add the scavenger (e.g., TIS) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add TFA (10-50% v/v in DCM) dropwise to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product as necessary.

Protocol 3: Deprotection via Oxidative Cleavage

This protocol details the removal of the DMB group under neutral, oxidative conditions.

Materials:

-

N-DMB-protected amine (1.0 equiv)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-DMB-protected amine in a mixture of DCM and water (e.g., 18:1 v/v).[2]

-

Add DDQ (1.1-1.5 equiv) to the solution. The mixture will typically turn dark.

-

Stir the reaction vigorously at room temperature for 1-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a synthesis involving DMB protection and subsequent deprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. total-synthesis.com [total-synthesis.com]

Scientific Review of CAS Number 20781-23-1: A Compound Awaiting Biological Exploration

Despite its established role in synthetic chemistry, a comprehensive review of the scientific literature reveals a notable absence of in-depth biological studies for the compound with CAS number 20781-23-1, identified as Bis(2,4-dimethoxybenzyl)amine. While its utility as a chemical reagent is documented, its pharmacological properties, mechanism of action, and potential therapeutic applications remain largely unexplored in peer-reviewed scientific research.

This compound is primarily recognized as a valuable tool in organic synthesis, where it functions as a protecting group and a nucleophilic amine.[1] Its chemical properties, including its molecular structure and synthesis methods, are well-characterized in chemical databases and supplier information.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 20781-23-1 | [2] |

| Molecular Formula | C18H23NO4 | [2] |

| Molecular Weight | 317.38 g/mol | [2] |

| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]-1-(2,4-dimethoxyphenyl)methanamine | [2] |

| Synonyms | This compound | [2] |

Synthesis

A common synthetic route to this compound involves the reaction of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination

-

Dissolve 2,4-dimethoxybenzaldehyde in a suitable solvent, such as tetrahydrofuran (THF).

-

Add 2,4-dimethoxybenzylamine to the solution.

-

Introduce a reducing agent, for example, sodium triacetoxyborohydride, to the reaction mixture.

-

Stir the reaction at room temperature for a specified period, often overnight, to allow for the formation of the desired product.

-

Upon completion, the reaction is typically quenched and the product is extracted using an organic solvent.

-

Purification of the crude product is then performed, commonly through column chromatography, to yield pure this compound.

Below is a generalized workflow for the synthesis of this compound.

Biological Activity: An Uncharted Territory

The current body of scientific literature is sparse regarding the biological activities of this compound. Some sources suggest potential inhibitory effects on cytochrome P450 enzymes and its use as a precursor in the synthesis of Toll-like receptor 8 (TLR8) agonists.[1] However, these claims are not substantiated with detailed experimental data or dedicated studies on the compound itself. Searches for quantitative biological data, such as IC50 or Ki values, and for elucidated signaling pathways involving this compound in peer-reviewed journals have been unfruitful.

This lack of data prevents the construction of a detailed technical guide as requested, including tables of quantitative data and diagrams of signaling pathways.

Future Directions

The structural features of this compound, containing two dimethoxybenzyl moieties, suggest that it could be a scaffold for the development of novel bioactive molecules. The methoxy groups can influence pharmacokinetic properties and interactions with biological targets.

For researchers and drug development professionals, CAS number 20781-23-1 represents an open field for investigation. Future studies could focus on:

-

Screening for Biological Activity: Evaluating the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify any potential pharmacological effects.

-

Investigating Cytochrome P450 Inhibition: Quantitatively assessing the inhibitory potential of the compound against various CYP450 isoforms to understand its drug-drug interaction profile.

-

Exploring TLR8 Agonist Potential: Synthesizing derivatives and evaluating their activity as TLR8 agonists, which could have implications for vaccine adjuvants and cancer immunotherapy.

-

Antimicrobial and Anticancer Studies: Investigating the potential of the compound and its analogs as antimicrobial or anticancer agents, given the broad biological activities of related benzylamine derivatives.

References

The Role of Bis(2,4-dimethoxybenzyl)amine in Synthesis: A Protecting Group, Not a Direct Fluorophore Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive research of scientific literature and chemical databases reveals that bis(2,4-dimethoxybenzyl)amine is predominantly utilized as a protecting group in organic synthesis, particularly in the field of peptide chemistry. Despite its aromatic structure, there is no significant evidence to suggest its widespread use as a direct precursor for the synthesis of common classes of fluorescent dyes. This technical guide will briefly cover the established role of this compound and, for illustrative purposes, provide a general overview of a common synthetic route for a major class of fluorescent dyes, highlighting the types of precursors typically employed.

This compound: A Robust Protecting Group

This compound is a secondary amine characterized by the presence of two 2,4-dimethoxybenzyl groups attached to a nitrogen atom. These dimethoxybenzyl (DMB) groups are known for their stability under a range of reaction conditions and their susceptibility to cleavage under specific, mild acidic conditions. This property makes this compound an effective protecting group for primary amines.

In peptide synthesis, for example, the amine functionality of an amino acid can be protected by reaction with a derivative of this compound. This prevents unwanted side reactions at the amine terminus while other chemical transformations are carried out on the molecule. The protecting group can then be cleanly removed to yield the desired peptide.

Logical Relationship: The Role of a Protecting Group

General Synthesis of Fluorescent Dyes: The Case of Rhodamines

To provide context on the synthesis of fluorescent dyes, the preparation of rhodamines, a widely used class of fluorophores, is presented below. This general example illustrates the type of precursors and reaction conditions typically involved, which differ significantly from pathways that would utilize this compound.

Rhodamine dyes are characterized by a xanthene core. A common synthetic route involves the condensation of a phthalic anhydride derivative with a meta-aminophenol derivative.

Experimental Protocol: Synthesis of a Generic Rhodamine B Derivative

This protocol is a generalized representation and should be adapted based on specific substrates and desired functionalities.

-

Reaction Setup: A mixture of one equivalent of a substituted phthalic anhydride and two equivalents of a 3-aminophenol derivative is prepared in a round-bottom flask equipped with a condenser and a magnetic stirrer.

-

Solvent and Catalyst: A high-boiling point solvent, such as propionic acid, is added to the flask. A catalytic amount of a strong acid, for instance, sulfuric acid or methanesulfonic acid, is carefully introduced.

-

Condensation Reaction: The reaction mixture is heated to a high temperature (typically 180-200 °C) and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into a large volume of water. The resulting precipitate is collected by filtration, washed with water, and then dried. The crude product is purified by column chromatography on silica gel to yield the desired rhodamine dye.

Workflow for a Generic Rhodamine Synthesis

Quantitative Data for Representative Fluorescent Dyes

As no fluorescent dyes directly derived from this compound have been identified in the literature, the following table presents typical photophysical properties for well-established fluorescent dyes to serve as a reference.

| Dye Class | Example | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |

| Rhodamine | Rhodamine B | ~555 | ~580 | ~0.31 | ~105,000 |

| Coumarin | Coumarin 1 | ~373 | ~450 | ~0.73 | ~25,000 |

| BODIPY | BODIPY FL | ~503 | ~512 | >0.90 | ~80,000 |

| Cyanine | Cy3 | ~550 | ~570 | ~0.15 | ~150,000 |

Note: These values are approximate and can vary depending on the solvent and local chemical environment.

Conclusion

Based on the available scientific evidence, this compound serves as a valuable protecting group in organic synthesis rather than a direct precursor for the synthesis of fluorescent dyes. Researchers and professionals in drug development seeking to synthesize fluorescent probes should focus on established synthetic routes for classes of dyes such as rhodamines, coumarins, BODIPYs, and cyanines, which utilize different and well-documented starting materials. The information provided herein serves to clarify the role of this compound and to offer a general understanding of the synthetic strategies employed in the field of fluorescent dye chemistry.

Investigating Bis(2,4-dimethoxybenzyl)amine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,4-dimethoxybenzyl)amine is a symmetrically substituted secondary amine that has garnered interest in medicinal chemistry primarily as a versatile scaffold and a key synthetic intermediate. Its unique structural features, including the two electron-rich dimethoxybenzyl moieties, impart specific chemical properties that are advantageous for the construction of complex molecules and for modulation of biological activity. This technical guide provides an in-depth overview of the synthesis, known biological activities of its derivatives, and its potential applications in drug discovery and development.

Chemical Properties and Synthesis

This compound presents as a stable organic compound, and its synthesis can be achieved through various established chemical routes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₂₃NO₄ |

| Molecular Weight | 317.38 g/mol |

| Appearance | Colorless to pale yellow crystals or oily liquid |

| Melting Point | 40-45 °C |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) |

Synthesis Protocols

One common method for the synthesis of this compound and its derivatives involves reductive amination.

Experimental Protocol 1: Synthesis of a Benzyl-(2,4-dimethoxy-benzyl)-amine Derivative

This protocol describes the synthesis of a related unsymmetrical derivative, which illustrates the general principles applicable to the synthesis of this compound analogs.

Materials:

-

2,4-Dimethoxybenzaldehyde

-

Benzylamine

-

Sodium tris(acetoxy)borohydride

-

Acetic acid

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 2,4-dimethoxybenzaldehyde and benzylamine in dichloromethane.

-

Add acetic acid to the mixture to facilitate imine formation.

-

Slowly add sodium tris(acetoxy)borohydride to the reaction mixture at 20°C.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired benzyl-(2,4-dimethoxy-benzyl)-amine.[1]

Applications in Medicinal Chemistry

The this compound scaffold has been explored as a core structure for the development of various biologically active agents. The dimethoxy substitution pattern is a common feature in many pharmacologically active natural products and synthetic compounds, often contributing to receptor binding and metabolic stability.

Anticancer Activity

Derivatives incorporating the dimethoxybenzyl moiety have shown promise as anticancer agents. For instance, compounds with a related 2,5-dimethoxybenzyl group have been synthesized and identified as potent inhibitors of dihydrofolate reductase (DHFR), an important target in cancer chemotherapy.[2]

One such derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine (BW301U), has demonstrated significant activity against Walker 256 carcinosarcoma in rats.[2]

Table 2: Anticancer Activity of a Dimethoxybenzyl-Containing Compound

| Compound | Target | Activity | Model System |

| BW301U | Dihydrofolate Reductase (DHFR) | Potent, lipid-soluble inhibitor | Walker 256 carcinosarcoma in rats |

While not direct derivatives of this compound, these findings highlight the potential of the dimethoxybenzyl pharmacophore in the design of novel anticancer drugs. The symmetrical nature of the bis(benzyl)amine scaffold could be exploited to create bivalent ligands that target dimeric receptors or interact with multiple sites on a single target.

A series of novel N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, which contain a substituted benzylamine core, have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Several of these compounds exhibited potent cytotoxic activities with IC₅₀ values in the low micromolar range. For example, some derivatives showed IC₅₀ values of less than 3 μM against MCF7 and PC3 cancer cell lines.[1]

Enzyme Inhibition

The this compound scaffold is also being investigated for its potential to modulate enzyme activity.[3] For instance, a study on 2,4'-bis substituted diphenylamines, a structurally related class of compounds, revealed potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4] The most active compounds in this series displayed IC₅₀ values ranging from 0.73 to 2.38 µM against the human breast carcinoma cell line (MCF-7).[4]

Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Structurally Related Diphenylamine Derivatives

| Compound Series | Target | Cell Line | IC₅₀ Range |

| 2,4'-bis diphenylamine derivatives | EGFR Tyrosine Kinase | MCF-7 | 0.73 - 2.38 µM |

This suggests that the bis-aryl amine scaffold can serve as a template for the design of potent enzyme inhibitors.

Experimental Workflows and Signaling Pathways

The development of drugs based on the this compound scaffold would typically follow a standard drug discovery workflow.

While specific signaling pathways modulated by this compound derivatives are not yet well-defined in the literature, based on the activity of related compounds as EGFR inhibitors, a potential mechanism of action could involve the inhibition of receptor tyrosine kinase (RTK) signaling.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. While its primary application to date has been in synthetic organic chemistry as a protecting group, the demonstrated biological activity of structurally related compounds, particularly in the area of oncology, suggests significant potential for this core structure in medicinal chemistry.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives. Key areas for investigation include:

-

Exploration of different substitution patterns on the benzyl rings to modulate activity and selectivity.

-

Investigation of a broader range of biological targets , including other kinases, G-protein coupled receptors, and ion channels.

-

Detailed mechanistic studies to elucidate the specific signaling pathways affected by active compounds.

The generation of robust structure-activity relationship (SAR) data will be crucial for the rational design and optimization of lead compounds derived from the this compound scaffold, paving the way for the development of new and effective therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | 510723-61-2 | Benchchem [benchchem.com]

- 4. Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Applications of Bis(2,4-dimethoxybenzyl)amine in Material Science

Audience: Researchers, scientists, and drug development professionals.

Abstract: Bis(2,4-dimethoxybenzyl)amine is a unique secondary amine with two electron-rich aromatic rings. While its primary applications to date have been in organic synthesis and as a precursor in pharmaceutical research, its distinct chemical structure suggests significant untapped potential within material science. This whitepaper explores the hypothetical applications of this compound as a novel building block for advanced materials. We will delve into its potential use in the synthesis of new polymers, the construction of dendrimers and hyperbranched polymers, surface modification, and in the field of organic electronics. This guide provides a theoretical framework, including potential experimental protocols and conceptual diagrams, to inspire further research and development in these areas.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to exploring its potential applications in material science. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃NO₄ | [1] |

| Molecular Weight | 317.38 g/mol | [1][2] |

| Appearance | Colorless to pale yellow crystals or oily liquid | [3] |

| Melting Point | 40-45 °C | [3] |

| Boiling Point | 443.534 °C at 760 mmHg | [2] |

| Density | 1.103 g/cm³ | [2] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide, dichloromethane) | [3] |

| CAS Number | 20781-23-1 | [4][5] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reductive amination of 2,4-dimethoxybenzaldehyde with 2,4-dimethoxybenzylamine. A typical laboratory-scale synthesis protocol is detailed below.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dimethoxybenzylamine (1 equivalent) in methanol, add 2,4-dimethoxybenzaldehyde (1.1 equivalents) and acetic acid (0.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[4]

References

An In-depth Technical Guide to the Safe Handling of Bis(2,4-dimethoxybenzyl)amine in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Bis(2,4-dimethoxybenzyl)amine (CAS No. 20781-23-1), a chemical intermediate frequently utilized in organic synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure laboratory environment. This document outlines the toxicological profile, proper handling procedures, personal protective equipment (PPE) requirements, and emergency protocols.

Chemical and Physical Properties

This compound is a crystalline solid or oily liquid, colorless to pale yellow in appearance.[1] It is soluble in most organic solvents.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value |

| CAS Number | 20781-23-1 |

| Molecular Formula | C18H23NO4[2][3][4][5] |

| Molecular Weight | 317.38 g/mol [2][4][5] |

| Appearance | Colorless to pale yellow crystals or oily liquid[1] |

| Melting Point | ~40-45 °C[1] |

| Boiling Point | 443.534 °C at 760 mmHg[2] |

| Density | 1.103 g/cm³[2] |

| Flash Point | 188.736 °C[2] |

| Solubility | Soluble in most organic solvents such as ethanol, dimethylformamide, and dichloromethane.[1] |

Hazard Identification and Toxicity

| Hazard Classification | GHS Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[3][5] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][5] |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[3][5] |

| Signal Word | Warning |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive range of PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield (European Standard EN 166).

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.

General Handling Practices

-

Avoid all personal contact, including inhalation.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly with soap and water after handling.

-

Keep containers securely sealed when not in use.

-

Avoid generating dust.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Experimental Protocol: Use as a Protecting Group

This compound is commonly used in organic synthesis, particularly for the protection of amine functionalities. The following is a general protocol for the N-protection of a primary amine using the related 2,4-dimethoxybenzyl (DMB) group, which illustrates a common laboratory application.

Materials:

-

Primary amine

-

2,4-dimethoxybenzyl chloride

-

Triethylamine or potassium carbonate

-

Anhydrous dichloromethane or acetonitrile

-

Water, brine, and saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the primary amine in the chosen anhydrous solvent.

-

Add the base (e.g., triethylamine) and stir for several minutes at room temperature.

-

In a separate flask, dissolve the 2,4-dimethoxybenzyl chloride in the anhydrous solvent.

-

Add the 2,4-dimethoxybenzyl chloride solution dropwise to the amine solution.

-

Stir the reaction mixture at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

Spills and Leaks

-

Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the spill from entering drains. Contain the spill and collect the material for disposal.

Waste Disposal

Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as hazardous waste. Do not dispose of it in the sewer system.

Logical Workflow for Safe Handling

The following diagram illustrates the key stages for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | C18H23NO4 | CID 88696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 20781-23-1 | 98% by HPLC [smolecule.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols: The Use of Bis(2,4-dimethoxybenzyl)amine as a Protecting Group in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), the aggregation of the growing peptide chain and the occurrence of side reactions are significant challenges. The 2,4-dimethoxybenzyl (DMB) group, often introduced using bis(2,4-dimethoxybenzyl)amine or more commonly via pre-formed DMB-protected amino acids, serves as a crucial backbone amide protecting group. Its primary function is to disrupt the inter-chain hydrogen bonding that leads to peptide aggregation, thereby improving reaction kinetics and overall synthesis efficiency.[1] This is especially beneficial for synthesizing "difficult" sequences, such as long or hydrophobic peptides.

The DMB group is prized for its acid lability, allowing for its removal during the final cleavage step with trifluoroacetic acid (TFA), simultaneous with side-chain protecting groups in a standard Fmoc-based strategy.[2] Its stability under the basic conditions required for Fmoc group removal ensures its compatibility and orthogonality within this synthetic scheme.[2]

Key Applications and Advantages

-

Prevention of Peptide Aggregation: By temporarily protecting the backbone amide nitrogen, the DMB group enhances the solvation of the peptide chain, which is critical for preventing aggregation, especially in sequences longer than 30 amino acids or rich in hydrophobic residues. This leads to higher crude peptide purity and reduced levels of deletion or truncated sequences.

-

Minimization of Aspartimide Formation: Aspartimide formation is a common side reaction involving Asp-Gly or Asp-Xxx sequences. The steric hindrance provided by the DMB group on the backbone nitrogen of the residue following aspartic acid effectively blocks this unwanted cyclization.[3] The use of pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides is a standard method to circumvent this issue.

-

Enhanced Synthetic Efficiency: By mitigating aggregation, the DMB group improves the kinetics of both coupling and deprotection steps, resulting in higher overall yields.[1]

-

Orthogonality: The DMB group is stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc deprotection, yet it is readily cleaved by acids like TFA, making it highly compatible with Fmoc-SPPS strategies.[2]

Data Presentation

The incorporation of DMB-protected residues has been shown to significantly improve the outcomes of challenging peptide syntheses.

Table 1: Improvement in the Synthesis of a "Difficult" Hydrophobic Peptide

| Synthesis Strategy | Crude Yield (%) | Crude Purity (%) |

| Standard Fmoc-SPPS | 25 | 40 |

| With Fmoc-Ala-(Dmb)Gly-OH | 65 | 75 |

| Data sourced from a representative synthesis of a difficult hydrophobic peptide. |

Table 2: Prevention of Aspartimide Formation in an Asp-Gly Sequence

| Synthesis Strategy | Target Peptide Purity (%) | Aspartimide Impurity (%) |

| Standard Fmoc-SPPS | 45 | >50 |

| With Fmoc-Asp(OtBu)-(Dmb)Gly-OH | 91 | <5 |

| Data from a reported case demonstrating the effectiveness of DMB in preventing aspartimide formation. |

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-(Dmb)Gly-OH Dipeptide Building Block

This protocol outlines a representative synthesis for a DMB-protected glycine building block, which can then be used in SPPS.

Step 1: Reductive Amination

-

Dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) and glycine ethyl ester hydrochloride (1.5 eq) in dichloroethane.

-

Add triethylamine (3.0 eq) to neutralize the hydrochloride and stir the mixture.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.

-

Purify the resulting ethyl 2-((2,4-dimethoxybenzyl)amino)acetate by column chromatography.

Step 2: Saponification

-

Dissolve the purified product from Step 1 in a mixture of dioxane and 1M NaOH.

-

Stir at room temperature for 1-2 hours, monitoring for the completion of hydrolysis by TLC.

-

Acidify the mixture to pH 3-4 with cold 1M HCl and extract the free acid into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Step 3: Fmoc Protection

-

Dissolve the product from Step 2 in a mixture of dioxane and saturated sodium bicarbonate.

-

Add Fmoc-OSu (1.1 eq) and stir the mixture at room temperature overnight.

-

Remove the dioxane under reduced pressure.

-

Acidify the aqueous residue and extract the final product, Fmoc-(Dmb)Gly-OH, with ethyl acetate.

-

Purify by column chromatography if necessary.

Protocol 2: Incorporation of Fmoc-Aaa-(Dmb)Gly-OH into a Peptide Chain

This protocol describes the coupling of a pre-formed DMB-dipeptide onto a resin during Fmoc-SPPS.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Aaa-(Dmb)Gly-OH (3.0 eq)

-

HBTU (2.9 eq)

-

HOBt (3.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection on the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

-

Activation of DMB-Dipeptide: In a separate vessel, dissolve Fmoc-Aaa-(Dmb)Gly-OH, HBTU, and HOBt in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the prepared resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Confirmation of Coupling: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling.

Protocol 3: Cleavage and DMB Group Deprotection

The DMB group is acid-labile and is removed during the final peptide cleavage from the resin.

Materials:

-

DMB-protected peptide-resin (dried)

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS is a crucial scavenger for the reactive DMB cation generated during cleavage.[1]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail to the resin.

-